molecular formula C9H10N2O4S B254930 N-allyl-3-nitrobenzenesulfonamide

N-allyl-3-nitrobenzenesulfonamide

Cat. No.: B254930
M. Wt: 242.25 g/mol
InChI Key: CVVBGDBIKFBSTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-3-nitrobenzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with a nitro group at the meta-position (C3) and a sulfonamide functional group where the nitrogen atom is bonded to an allyl group. Its molecular formula is C₉H₁₀N₂O₄S, with a molecular weight of 266.26 g/mol. Sulfonamides are widely studied for their roles in medicinal chemistry (e.g., antibacterial and enzyme inhibition) and materials science (e.g., polymer precursors) due to their structural versatility and electronic properties .

Properties

Molecular Formula

C9H10N2O4S

Molecular Weight

242.25 g/mol

IUPAC Name

3-nitro-N-prop-2-enylbenzenesulfonamide

InChI

InChI=1S/C9H10N2O4S/c1-2-6-10-16(14,15)9-5-3-4-8(7-9)11(12)13/h2-5,7,10H,1,6H2

InChI Key

CVVBGDBIKFBSTO-UHFFFAOYSA-N

SMILES

C=CCNS(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-]

Canonical SMILES

C=CCNS(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-allyl-3-nitrobenzenesulfonamide with two structurally related sulfonamides: N-(3-chlorophenyl)-2-nitrobenzenesulfonamide and N-(3-methylphenyl)-2-nitrobenzenesulfonamide (Fig. 1–2, ) . Key differences in substituent groups, nitro positioning, and molecular interactions are highlighted.

Structural and Electronic Differences

Property This compound N-(3-chlorophenyl)-2-nitrobenzenesulfonamide N-(3-methylphenyl)-2-nitrobenzenesulfonamide
N-substituent Allyl (-CH₂CH=CH₂) 3-Chlorophenyl 3-Methylphenyl
Nitro position 3 (meta) 2 (ortho) 2 (ortho)
Electron effects Allyl (mild electron-donating) Chloro (strong electron-withdrawing) Methyl (electron-donating)
Molecular weight 266.26 g/mol 340.76 g/mol 302.31 g/mol
  • N-substituent: The allyl group introduces conformational flexibility and reduced steric bulk compared to aromatic substituents like 3-chlorophenyl or 3-methylphenyl. This flexibility may enhance solubility in nonpolar solvents but reduce crystallinity .

Physicochemical Properties

Crystallographic studies of N-(3-chlorophenyl)-2-nitrobenzenesulfonamide reveal a planar sulfonamide core with intermolecular hydrogen bonds (N–H···O=S) stabilizing the crystal lattice (Fig. 1–2, ) . In contrast, the allyl group in this compound likely disrupts such packing due to its nonplanar geometry, reducing melting points and thermal stability.

Property This compound N-(3-chlorophenyl)-2-nitrobenzenesulfonamide
Melting point Not reported 168–170°C (literature)
Hydrogen bonding Weaker (flexible allyl group) Strong (rigid aryl group)

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